molecular formula C₁₉H₁₄ClNO₂S B1144884 Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate CAS No. 1544636-74-9

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate

Cat. No.: B1144884
CAS No.: 1544636-74-9
M. Wt: 355.84
InChI Key:
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Description

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate is an organic compound that features a phenyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate typically involves the reaction of 2-((4-chlorophenyl)thio)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate can be compared with similar compounds such as:

  • Phenyl (2-((4-bromophenyl)thio)phenyl)carbamate
  • Phenyl (2-((4-methylphenyl)thio)phenyl)carbamate
  • Phenyl (2-((4-fluorophenyl)thio)phenyl)carbamate

These compounds share similar structural features but differ in the substituents on the phenyl ring

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

phenyl N-[2-(4-chlorophenyl)sulfanylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2S/c20-14-10-12-16(13-11-14)24-18-9-5-4-8-17(18)21-19(22)23-15-6-2-1-3-7-15/h1-13H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQYOISZYSUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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